molecular formula C12H12N2OS B2606538 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile CAS No. 337922-68-6

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile

Cat. No.: B2606538
CAS No.: 337922-68-6
M. Wt: 232.3
InChI Key: JKYNGJIJLVDLIY-UHFFFAOYSA-N
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Description

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile is a heterocyclic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an acetyl group, an allylsulfanyl group, and a methyl group attached to a nicotinonitrile core

Scientific Research Applications

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies to determine its properties, potential uses, and safety considerations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-5-acetyl-6-methylnicotinonitrile with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Derivatives with different functional groups replacing the acetyl group

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-(methylsulfanyl)-6-methylnicotinonitrile
  • 5-Acetyl-2-(ethylsulfanyl)-6-methylnicotinonitrile
  • 5-Acetyl-2-(propylsulfanyl)-6-methylnicotinonitrile

Uniqueness

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different alkyl groups. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-acetyl-6-methyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYNGJIJLVDLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC=C)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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